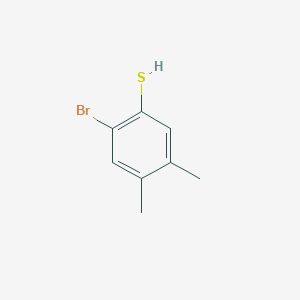
HSi(CH3)2C8H17
概要
説明
The compound HSi(CH3)2C8H17 octyl(dimethyl)silane , is an organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, flexibility, and resistance to water and chemicals. Octyl(dimethyl)silane is particularly notable for its applications in surface modification and as a hydrophobic agent.
準備方法
Synthetic Routes and Reaction Conditions
Octyl(dimethyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts, such as platinum-divinyltetramethyldisiloxane complex, under mild conditions. The reaction proceeds as follows:
HSi(CH3)2H+C8H16→this compound
Industrial Production Methods
In industrial settings, the production of octyl(dimethyl)silane often involves the continuous flow of reactants through a reactor containing the catalyst. This method ensures high efficiency and yield. The reaction is typically carried out at temperatures ranging from 50°C to 150°C and under atmospheric pressure.
化学反応の分析
Types of Reactions
Octyl(dimethyl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes or alkynes.
Oxidation: Formation of silanols or siloxanes.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum, rhodium, or nickel complexes.
Oxidation: Reagents like hydrogen peroxide or ozone.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Hydrosilylation: Formation of alkylsilanes.
Substitution: Formation of halogenated silanes.
科学的研究の応用
Octyl(dimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance hydrophobicity.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
作用機序
The mechanism by which octyl(dimethyl)silane exerts its effects is primarily through the formation of strong silicon-carbon and silicon-oxygen bonds. These bonds confer stability and resistance to degradation. In hydrosilylation reactions, the silicon-hydrogen bond adds across the double bond of alkenes, forming a stable silicon-carbon bond. The compound’s hydrophobic nature is due to the presence of the long octyl chain, which repels water molecules.
類似化合物との比較
Similar Compounds
Trimethylsilane (HSi(CH3)3): Similar in structure but with three methyl groups instead of an octyl group.
Dimethylphenylsilane (HSi(CH3)2C6H5): Contains a phenyl group instead of an octyl group.
Tetramethylsilane (Si(CH3)4): Fully substituted with methyl groups, lacking the hydrogen atom.
Uniqueness
Octyl(dimethyl)silane is unique due to its long octyl chain, which imparts significant hydrophobic properties. This makes it particularly useful in applications requiring water repellency and surface modification. Its ability to form stable silicon-carbon bonds also distinguishes it from other organosilicon compounds.
特性
IUPAC Name |
dimethyl(octyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Si/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLINUUZNGNWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]-2,3-dihydroindol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7984425.png)





![2-[(1S,4R)-2-Bicyclo[2.2.1]hept-2-enyl]ethyl-trichlorosilane](/img/structure/B7984458.png)

